Cholesteryl acetate
Cholesteryl acetate
Cholesteryl acetate is a cholesterol ester obtained by formal acylation of the hydroxy group of cholesterol by acetic acid. It has a role as a human metabolite. It is a cholesteryl ester and an acetate ester.
Cholesteryl acetate is a natural product found in Heteroxenia ghardaqensis, Zea mays, and other organisms with data available.
Cholesteryl acetate is a natural product found in Heteroxenia ghardaqensis, Zea mays, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
604-35-3
VCID:
VC21163688
InChI:
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula:
C29H48O2
Molecular Weight:
428.7 g/mol
Cholesteryl acetate
CAS No.: 604-35-3
Cat. No.: VC21163688
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cholesteryl acetate is a cholesterol ester obtained by formal acylation of the hydroxy group of cholesterol by acetic acid. It has a role as a human metabolite. It is a cholesteryl ester and an acetate ester. Cholesteryl acetate is a natural product found in Heteroxenia ghardaqensis, Zea mays, and other organisms with data available. |
|---|---|
| CAS No. | 604-35-3 |
| Molecular Formula | C29H48O2 |
| Molecular Weight | 428.7 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
| Standard InChI Key | XUGISPSHIFXEHZ-VEVYEIKRSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
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